molecular formula C15H16ClNO2 B6198280 3-amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride CAS No. 2680542-37-2

3-amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride

Cat. No.: B6198280
CAS No.: 2680542-37-2
M. Wt: 277.7
InChI Key:
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Description

3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride is an organic compound with the molecular formula C15H16ClNO2 It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride typically involves a multi-step synthetic process. One common method includes the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. For instance, 3-bromoaniline can be coupled with phenylboronic acid to form the biphenyl structure . The resulting intermediate is then subjected to further reactions to introduce the amino and propanoic acid groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. The use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography are common practices. The scalability of the Suzuki coupling reaction makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the amino form .

Scientific Research Applications

3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-hydroxy-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride
  • 3-amino-2-methyl-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride

Uniqueness

3-amino-2-{[1,1’-biphenyl]-4-yl}propanoic acid hydrochloride is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. The presence of the amino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride involves the reaction of 4-biphenylcarboxaldehyde with nitroethane to form 1-(4-biphenyl)-2-nitropropene, which is then reduced to 3-amino-2-{[1,1'-biphenyl]-4-yl}propanenitrile. The nitrile is then hydrolyzed to form the final product, 3-amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid, which is converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-biphenylcarboxaldehyde", "Nitroethane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "4-biphenylcarboxaldehyde is reacted with nitroethane in the presence of a base such as potassium hydroxide to form 1-(4-biphenyl)-2-nitropropene.", "The nitropropene is reduced using sodium borohydride to form 3-amino-2-{[1,1'-biphenyl]-4-yl}propanenitrile.", "The nitrile is hydrolyzed using an acid such as hydrochloric acid to form 3-amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid.", "The final product is converted to the hydrochloride salt by reacting with hydrochloric acid." ] }

CAS No.

2680542-37-2

Molecular Formula

C15H16ClNO2

Molecular Weight

277.7

Purity

95

Origin of Product

United States

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